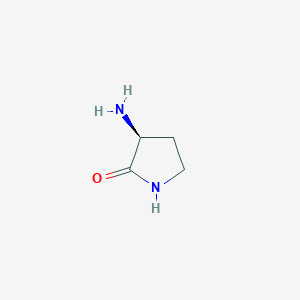

(S)-3-Aminopyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497945 | |

| Record name | (3S)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-00-1 | |

| Record name | (3S)-3-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of (S)-3-Aminopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid, five-membered lactam structure, combined with a primary amine at a stereogenic center, makes it an attractive scaffold for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, tailored for professionals in the field of chemical and pharmaceutical research.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂O | [2][3] |

| Molecular Weight | 100.12 g/mol | [2] |

| CAS Number | 4128-00-1 | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | Data not available for free base. >300 °C for hydrochloride salt. | |

| Boiling Point | Data not available. (For (S)-3-Aminopyrrolidine: 164-165 °C) | [4] |

| Optical Rotation ([α]D) | Data not available. (For (S)-3-Aminopyrrolidine: -20°, neat) | [4] |

| Purity | ≥97% | |

| Storage Conditions | 2-8°C, under inert gas, protect from light | [1] |

Structure and Identification:

-

IUPAC Name: (3S)-3-aminopyrrolidin-2-one[2]

-

SMILES: N[C@H]1CCNC1=O[3]

-

InChI: 1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1[2][3]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary lactam and the primary amine.

-

Lactam Group: The amide bond within the pyrrolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding γ-amino acid derivative. The lactam nitrogen can also be a site for N-alkylation or N-acylation reactions.

-

Primary Amine Group: The amino group at the C3 position is nucleophilic and can readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. This functional handle is crucial for its utility as a synthetic building block, allowing for the covalent attachment of various side chains and pharmacophores.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives often starts from readily available chiral precursors such as L-aspartic acid or trans-4-hydroxy-L-proline. The following outlines a general synthetic strategy based on methods described in the patent literature.

General Synthetic Pathway from L-Aspartic Acid:

A common route involves the protection of the amino group of L-aspartic acid, followed by the formation of an anhydride. This intermediate is then reacted with a primary amine (e.g., benzylamine) and subjected to cyclodehydration to form a protected succinimide derivative. Subsequent reduction of one of the carbonyl groups and deprotection yields the desired aminopyrrolidinone.

Detailed Protocol (Illustrative Example based on L-Aspartic Acid route):

-

N-Protection: L-aspartic acid is dissolved in an aqueous basic solution (e.g., sodium carbonate). A protecting group precursor, such as benzyl chloroformate (for Cbz protection) or di-tert-butyl dicarbonate (for Boc protection), is added, and the reaction is stirred until completion. The N-protected L-aspartic acid is then isolated by acidification and extraction.

-

Anhydride Formation: The N-protected L-aspartic acid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

-

Ring Opening and Cyclization: The anhydride is reacted with a primary amine (e.g., benzylamine) which opens the ring to form an amide-acid. Subsequent heating, often in the presence of a dehydrating agent, induces cyclization to the succinimide derivative.

-

Selective Reduction: One of the two carbonyl groups of the succinimide ring is selectively reduced to a methylene group. This can be achieved using various reducing agents, and conditions must be carefully controlled to favor the formation of the lactam over complete reduction of both carbonyls.

-

Deprotection: The protecting groups on the exocyclic amine and the lactam nitrogen (if applicable) are removed under appropriate conditions (e.g., hydrogenolysis for Cbz and benzyl groups, or acidic treatment for Boc groups) to yield the final product.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The general principle is to dissolve the impure compound in a minimal amount of a hot solvent in which the compound has high solubility, and then allow the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

General Protocol:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for polar molecules like this include alcohols (e.g., ethanol, isopropanol) or solvent mixtures (e.g., ethanol/ether).

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Analytical Methods: Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published high-resolution spectrum for this compound is not readily available, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

-

¹H NMR:

-

The proton on the chiral carbon (C3) is expected to appear as a multiplet.

-

The two protons on C4 will be diastereotopic and should appear as distinct multiplets.

-

The two protons on C5 will also likely appear as multiplets.

-

The protons of the primary amine (NH₂) and the lactam (NH) will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbonyl carbon (C2) of the lactam will have the highest chemical shift, typically in the range of 170-180 ppm.

-

The chiral carbon (C3) bearing the amino group will appear in the aliphatic region.

-

The other two aliphatic carbons of the ring (C4 and C5) will also be in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretching: The primary amine (NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹. The secondary amine of the lactam will show a single N-H stretch in a similar region.

-

C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is expected around 1650-1700 cm⁻¹. This is a key diagnostic peak for the pyrrolidinone ring.

-

C-N Stretching: Absorptions corresponding to the C-N bonds will be present in the fingerprint region (typically 1000-1350 cm⁻¹).

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules, notably as a scaffold for kinase inhibitors and angiotensin-converting enzyme (ACE) inhibitors.

Role as a Scaffold for PI3K/Abl Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been investigated as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K). Both Abl and PI3K are critical kinases involved in cell signaling pathways that regulate cell proliferation, survival, and migration. The BCR-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The PI3K pathway is frequently activated downstream of BCR-Abl and contributes to the survival of leukemia cells. Dual inhibition of both kinases is a promising strategy to overcome drug resistance.

Role in the Development of ACE Inhibitors

3-Aminopyrrolidin-2-one has been utilized in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs lower blood pressure and are widely used to treat hypertension and heart failure.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a synthetically versatile chiral building block with significant relevance to drug discovery. Its unique combination of a lactam and a primary amine on a stereodefined center provides a robust platform for developing novel therapeutics, particularly in the areas of oncology and cardiovascular disease. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective application in research and development.

References

- 1. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 4. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of (S)-3-Aminopyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of (S)-3-Aminopyrrolidin-2-one, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its bifunctional nature, containing both a lactam and a primary amine, this molecule serves as a valuable building block in the synthesis of more complex chemical entities. This document compiles available data and outlines standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminopyrrolidin-2-one | [1] |

| CAS Number | 4128-00-1 | [1] |

| Molecular Formula | C₄H₈N₂O | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2] |

| SMILES | C1CNC(=O)[C@H]1N | [1] |

| Physical State | Solid (presumed, based on related compounds) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | 102 °C | |

| Solubility | Data not available | |

| Specific Optical Rotation | Data not available |

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical data for this compound, the following standard experimental protocols are recommended.

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-4 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. This method is suitable for small sample volumes.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a test tube.

-

Capillary Inversion: A short capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a suitable bath (e.g., oil or a heating block). As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

Reaching Boiling Point: As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary as the vapor pressure of the substance overcomes the external pressure.

-

Cooling and Observation: The heating is discontinued. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

Methodology:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable achiral solvent (e.g., water, ethanol, or chloroform) to a specific concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is zeroed using a blank sample cell filled only with the solvent.

-

Sample Measurement: The polarimeter sample cell, of a known path length (l, in decimeters), is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.

-

Angle of Rotation Measurement: The filled cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the specific rotation of a chiral compound like this compound using a polarimeter.

References

Spectroscopic Data of (S)-3-Aminopyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-3-Aminopyrrolidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: (3S)-3-aminopyrrolidin-2-one

-

Molecular Formula: C₄H₈N₂O[1]

-

Molecular Weight: 100.12 g/mol [1]

-

Exact Mass: 100.0637 g/mol [1]

-

CAS Number: 4128-00-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.9 | br s | 1H | NH (amide) |

| ~3.4 - 3.6 | t | 1H | H-3 |

| ~3.1 - 3.3 | m | 2H | H-5 (CH₂) |

| ~2.0 - 2.2 | br s | 2H | NH₂ (amine) |

| ~1.8 - 2.0 | m | 1H | H-4a |

| ~1.6 - 1.8 | m | 1H | H-4b |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 - 178 | C-2 (C=O) |

| ~50 - 55 | C-3 (CH) |

| ~40 - 45 | C-5 (CH₂) |

| ~25 - 30 | C-4 (CH₂) |

Table 3: Predicted IR Spectroscopic Data (Solid Phase, cm⁻¹)

| Wavenumber (ν, cm⁻¹) | Intensity | Functional Group Vibration |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine, NH₂) |

| 3200 - 3100 | Medium, Broad | N-H stretch (secondary amide, NH) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide, lactam) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | C-H bend (CH₂) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 101.0710 | [M+H]⁺ |

| 123.0529 | [M+Na]⁺ |

| 99.0553 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.

-

Spatula

-

Methanol or isopropanol for cleaning

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., with methanol or isopropanol) and allow it to dry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula.

Materials and Equipment:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Syringe pump or liquid chromatography system for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in the chosen solvent.

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

-

Instrument Setup:

-

Set the ESI source to either positive or negative ion mode. For this compound, positive ion mode is expected to yield the protonated molecule [M+H]⁺.

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

Compare the measured accurate mass to the theoretical exact mass to confirm the elemental composition.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

(S)-3-Aminopyrrolidin-2-one: A Technical Overview for Drug Discovery Professionals

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-3-Aminopyrrolidin-2-one, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its chemical identity, properties, and applications.

Core Chemical Identifiers

The fundamental identification details for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (3S)-3-aminopyrrolidin-2-one[1] |

| CAS Number | 4128-00-1[1][2] |

| Molecular Formula | C₄H₈N₂O[1][2] |

| Molecular Weight | 100.12 g/mol [2] |

| SMILES | N[C@H]1CCNC1=O[3] |

| InChI Key | YNDAMDVOGKACTP-VKHMYHEASA-N[1][3] |

Physicochemical and Computational Data

A summary of key physicochemical and computed properties is provided in the table below, offering insights into the molecule's characteristics relevant to drug design and development.

| Property | Value |

| Purity | ≥97%[2] |

| Storage | 4°C, protect from light[2] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| logP | -1.1664 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its constrained cyclic structure and chiral amine group make it a valuable scaffold for creating compounds with specific pharmacological activities.

Notably, the broader class of 3-aminopyrrolidin-2-ones has been utilized in the preparation of:

-

Conformationally restricted inhibitors of the angiotensin-converting enzyme (ACE).

-

2-aminoquinolines that act as antagonists for the melanin-concentrating hormone receptor (MCH-1R).

-

Inhibitors of β-amyloid peptide release and/or synthesis, which are relevant to Alzheimer's disease research.

Experimental Workflow: Synthesis of a Hypothetical Inhibitor

The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a target inhibitor. This visualization provides a high-level conceptual pathway for researchers.

Logical Relationship: From Building Block to Therapeutic Target

The following diagram illustrates the logical progression from utilizing this compound as a chemical building block to its role in the development of a therapeutic agent targeting a specific biological pathway.

References

An In-Depth Technical Guide to (S)-3-Aminopyrrolidin-2-one: Molecular Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Aminopyrrolidin-2-one is a chiral cyclic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, five-membered lactam structure and the presence of a stereocenter make it a valuable scaffold for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents, particularly as an inhibitor of Angiotensin-Converting Enzyme (ACE) and Melanin-Concentrating Hormone Receptor 1 (MCHR1).

Molecular Structure and Stereochemistry

This compound possesses a pyrrolidinone core, which is a five-membered lactam ring, with an amino group attached to the carbon at the 3-position. The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules.

Key Structural Features:

-

IUPAC Name: (3S)-3-aminopyrrolidin-2-one[3]

-

CAS Number: 4128-00-1[3]

-

Molecular Weight: 100.12 g/mol [3]

-

Canonical SMILES: C1CNC(=O)[C@@H]1N[3]

-

InChI Key: YNDAMDVOGKACTP-VKHMYHEASA-N[2]

The presence of the chiral center is crucial for its biological activity, as stereoisomers often exhibit different pharmacological profiles. The pyrrolidinone ring imparts a degree of conformational rigidity, which is a desirable feature in drug design for optimizing binding to target proteins.

Physicochemical and Spectroscopic Data

Precise experimental data for the free base of this compound is not extensively reported in the literature. Much of the available data pertains to its hydrochloride salt or is computationally predicted. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Compound |

| Molecular Weight | 100.12 g/mol | This compound (Calculated)[3] |

| Melting Point | Not available | This compound |

| Boiling Point | Not available | This compound |

| pKa (predicted) | 9.94 ± 0.20 | 3-Aminopyrrolidine |

| LogP (predicted) | -1.2 | This compound[3] |

| Topological Polar Surface Area | 55.1 Ų | This compound (Calculated)[3] |

Table 2: Spectroscopic Data for Compounds Structurally Related to this compound

| Technique | Data for Related Compound | Observations and Notes |

| ¹H NMR | 1-(3-aminopropyl)-2-pyrrolidinone | The spectrum shows characteristic peaks for the pyrrolidinone ring protons and the aminopropyl side chain. For this compound, one would expect signals corresponding to the methylene protons of the ring and the methine proton at the chiral center. |

| ¹³C NMR | N-Boc-L-proline-OMe | The spectrum of this related compound shows distinct signals for the carbonyl carbon and the carbons of the pyrrolidine ring. For this compound, characteristic shifts for the carbonyl carbon, the chiral carbon bearing the amino group, and the other two ring carbons would be expected. |

| IR Spectroscopy | 1-amino pyrrolidine-2-one | The IR spectrum of a related compound shows characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the lactam, and C-N stretching. Similar peaks would be anticipated for this compound. |

| Mass Spectrometry | 3-Aminopyrrolidine | The mass spectrum of the related 3-aminopyrrolidine would show a molecular ion peak corresponding to its molecular weight. For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z = 100.12. |

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline. The following is a generalized protocol based on a patented method for the synthesis of the dihydrochloride salt, which can be subsequently neutralized to obtain the free base.

Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This multi-step synthesis involves decarboxylation, protection, sulfonylation, azidation with stereochemical inversion, and subsequent reduction and deprotection.

-

Step 1: Decarboxylation of trans-4-Hydroxy-L-proline. trans-4-Hydroxy-L-proline is heated in a high-boiling point solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

-

Step 2: N-Boc Protection. The resulting (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Step 3: Sulfonylation of the Hydroxyl Group. The hydroxyl group of N-Boc-(R)-3-hydroxypyrrolidine is activated by converting it into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

-

Step 4: Azidation with Inversion of Stereochemistry. The sulfonylated intermediate undergoes nucleophilic substitution with an azide source, such as sodium azide. This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C3 position to yield (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

-

Step 5: Reduction of the Azide and Deprotection. The azide group is reduced to an amine, for example, using triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation. The Boc protecting group is subsequently removed under acidic conditions (e.g., with hydrochloric acid) to yield (S)-3-aminopyrrolidine dihydrochloride.

To obtain the free base, this compound, the dihydrochloride salt would be carefully neutralized with a suitable base. It is important to note that the direct synthesis of the pyrrolidin-2-one from the corresponding aminopyrrolidine would require a selective oxidation of one of the ring methylene groups adjacent to the nitrogen, which is a challenging transformation. A more common approach involves cyclization of a suitable open-chain precursor derived from L-aspartic acid.

Role in Drug Development and Signaling Pathways

This compound is a key structural motif in the design of inhibitors for various enzymes and receptors due to its constrained conformation and the presence of a functionalizable amino group.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been utilized as a scaffold for the development of conformationally restricted inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure.

Below is a simplified representation of the ACE signaling pathway and the point of inhibition.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Derivatives of this compound have also been explored as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor primarily expressed in the brain and is involved in the regulation of energy homeostasis, appetite, and mood. Antagonism of MCHR1 is being investigated as a potential therapeutic strategy for the treatment of obesity and depression. MCHR1 primarily couples to Gᵢ and Gᵩ proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

The following diagram illustrates the signaling cascade of MCHR1 and its antagonism.

Conclusion

This compound is a chiral building block of significant importance in the field of drug discovery. Its defined stereochemistry and rigid conformation make it an attractive scaffold for the design of potent and selective inhibitors of various biological targets. While comprehensive experimental data on the free base is somewhat limited, its utility is well-established through the synthesis of numerous biologically active compounds, including inhibitors of ACE and MCHR1. Further research into the synthesis and characterization of this and related scaffolds will undoubtedly continue to fuel the development of novel therapeutics.

References

Synthesis of (S)-3-Aminopyrrolidin-2-one from Chiral Pool Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral building block (S)-3-aminopyrrolidin-2-one from readily available chiral pool precursors. The focus is on synthetic routes starting from L-aspartic acid, L-glutamic acid, and L-malic acid, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the development of efficient and stereoselective synthetic strategies.

Synthesis from L-Aspartic Acid

L-aspartic acid is a common and cost-effective chiral starting material for the synthesis of this compound. The general strategy involves protection of the amino group, selective reduction of the α-carboxylic acid, and subsequent cyclization.

A flexible and chemoselective approach to (S)-3-amino-2-pyrrolidinone derivatives has been reported starting from (S)-aspartic acid.[1] An economical synthesis of a closely related precursor, tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, from L-aspartic acid has also been detailed, with optimized reaction conditions for each step, making it suitable for industrial-scale preparation.[2]

Synthetic Pathway from L-Aspartic Acid

Caption: Synthetic pathway from L-Aspartic Acid to this compound.

Experimental Protocols:

Step 1: Synthesis of N-Boc-L-Aspartic Acid To a solution of L-aspartic acid (1 equiv.) in a 1:1 mixture of dioxane and water, sodium hydroxide (2 equiv.) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) is added portion-wise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the aqueous residue is acidified with 1N HCl to pH 2-3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-aspartic acid.

Step 2: Synthesis of N-Boc-L-Aspartic Anhydride N-Boc-L-aspartic acid (1 equiv.) is dissolved in acetic anhydride and stirred at room temperature for 2-4 hours. The reaction mixture is then concentrated under reduced pressure to yield the crude N-Boc-L-aspartic anhydride, which is used in the next step without further purification.

Step 3: Synthesis of N-Boc-(S)-3-amino-4-hydroxybutanoic acid The crude N-Boc-L-aspartic anhydride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride (NaBH₄) (1.5 equiv.) is added portion-wise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is acidified and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to afford the product.

Step 4: Synthesis of (S)-3-(N-Boc-amino)pyrrolidin-2-one To a solution of N-Boc-(S)-3-amino-4-hydroxybutanoic acid (1 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) is added. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 5: Synthesis of this compound (S)-3-(N-Boc-amino)pyrrolidin-2-one (1 equiv.) is dissolved in CH₂Cl₂, and trifluoroacetic acid (TFA) (10 equiv.) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent is evaporated under reduced pressure, and the residue is purified to yield this compound.

Quantitative Data:

| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | N-Boc-L-Aspartic Acid | >95 | >99 | [1] |

| 2 | N-Boc-L-Aspartic Anhydride | Quantitative | >99 | [1] |

| 3 | N-Boc-(S)-3-amino-4-hydroxybutanoic acid | 80-90 | >99 | [1] |

| 4 | (S)-3-(N-Boc-amino)pyrrolidin-2-one | 75-85 | >99 | [1] |

| 5 | This compound | >90 | >99 | [1] |

Synthesis from L-Glutamic Acid

L-glutamic acid can also serve as a precursor for this compound, although the synthesis is less direct than from L-aspartic acid. The strategy involves the protection of the amino and carboxylic acid groups, followed by reduction and cyclization. A multi-step route for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has been described, and the initial steps of this synthesis can be adapted to produce the desired pyrrolidinone precursor.[3]

Synthetic Pathway from L-Glutamic Acid

Caption: Synthetic pathway from L-Glutamic Acid to this compound.

Experimental Protocols:

Step 1: Synthesis of Dimethyl L-glutamate [3] To a suspension of L-glutamic acid (1 equiv.) in methanol (MeOH) at 0 °C, thionyl chloride (SOCl₂) (2.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to give dimethyl L-glutamate hydrochloride.

Step 2: Synthesis of N-Boc-Dimethyl L-glutamate [3] To a solution of dimethyl L-glutamate hydrochloride (1 equiv.) in CH₂Cl₂, triethylamine (Et₃N) (2.5 equiv.) is added at 0 °C, followed by the addition of (Boc)₂O (1.1 equiv.). The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Synthesis of (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester N-Boc-dimethyl L-glutamate (1 equiv.) is dissolved in MeOH, and NaBH₄ (2.5 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the solvent is evaporated. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Step 4: Synthesis of (S)-3-(N-Boc-amino)pyrrolidin-2-one The methyl ester from the previous step is hydrolyzed using lithium hydroxide (LiOH) in a mixture of THF and water. After acidification, the resulting carboxylic acid is cyclized using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in CH₂Cl₂.

Step 5: Synthesis of this compound This deprotection step is carried out similarly to the procedure described for the L-aspartic acid route, using TFA in CH₂Cl₂.

Quantitative Data:

| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Dimethyl L-glutamate | Quantitative | >99 | [3] |

| 2 | N-Boc-Dimethyl L-glutamate | ~92 | >99 | [3] |

| 3 | (S)-5-hydroxy-4-(N-Boc-amino)pentanoic acid methyl ester | 85-95 | >99 | |

| 4 | (S)-3-(N-Boc-amino)pyrrolidin-2-one | 70-80 (over 2 steps) | >99 | (Estimated) |

| 5 | This compound | >90 | >99 | (Estimated) |

Synthesis from L-Malic Acid

The synthesis of this compound from L-malic acid is a less commonly reported route. However, a plausible synthetic strategy can be devised based on known transformations of L-malic acid derivatives. A flexible approach to (S)-3-hydroxy-2-pyrrolidinone from (S)-malic acid has been reported, which can be adapted by introducing an amino group.[1] The key steps would involve the conversion of the hydroxyl group to an amino group with retention of stereochemistry, followed by cyclization.

Proposed Synthetic Pathway from L-Malic Acid

Caption: Proposed synthetic pathway from L-Malic Acid to this compound.

Proposed Experimental Protocols:

Step 1: Synthesis of Dimethyl L-malate L-malic acid is esterified using thionyl chloride in methanol, similar to the procedure for L-glutamic acid.

Step 2: Synthesis of Dimethyl (S)-2-mesyloxy-succinate The hydroxyl group of dimethyl L-malate is converted to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 3: Synthesis of Dimethyl (R)-2-azido-succinate The mesylate is displaced with an azide group via an Sₙ2 reaction using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds with inversion of configuration at the C2 center.

Step 4: Synthesis of (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester The azide group is reduced to an amino group by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Step 5: Synthesis of this compound The resulting amino diester can undergo spontaneous or acid/base-catalyzed cyclization upon heating to form the desired this compound.

Quantitative Data (Estimated):

| Step | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Dimethyl L-malate | >95 | >99 | (Standard procedure) |

| 2 | Dimethyl (S)-2-mesyloxy-succinate | 85-95 | >99 | (Standard procedure) |

| 3 | Dimethyl (R)-2-azido-succinate | 80-90 | >99 | (Known transformation) |

| 4 | (S)-3-Amino-4-methoxycarbonyl-butyric acid methyl ester | >90 | >99 | (Known transformation) |

| 5 | This compound | 70-80 | >99 | (Plausible cyclization) |

Conclusion

This technical guide has outlined viable synthetic routes for the preparation of this compound from the chiral pool precursors L-aspartic acid, L-glutamic acid, and L-malic acid. The synthesis from L-aspartic acid is the most direct and well-documented. The route from L-glutamic acid requires more steps but utilizes similar chemical transformations. The pathway from L-malic acid, while less established, presents a feasible alternative. The provided experimental protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical industries for the development and optimization of synthetic strategies for this important chiral building block. Further optimization of reaction conditions for each step may lead to improved overall yields and process efficiency.

References

An In-depth Technical Guide to the Conformational Analysis of 3-Substituted Pyrrolidin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The conformation of the five-membered ring and the orientation of its substituents are critical determinants of molecular recognition and, consequently, biological activity. This technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of 3-substituted pyrrolidin-2-ones. It details the primary experimental and computational methodologies, offers structured data for key derivatives, and presents standardized protocols to aid in the structural elucidation of this important class of molecules.

Introduction: The Conformational Landscape of Pyrrolidin-2-ones

The five-membered pyrrolidin-2-one ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, four of the ring atoms are roughly coplanar, with the fifth atom out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides. The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature.

The introduction of a substituent at the C3 position significantly influences this conformational equilibrium. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, and the preferred conformation is determined by a delicate balance of steric and stereoelectronic effects. Understanding this conformational preference is paramount for structure-activity relationship (SAR) studies and rational drug design.

Key Analytical Techniques for Conformational Analysis

The three-dimensional structure of 3-substituted pyrrolidin-2-ones is primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] The key parameters for conformational analysis are vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons on C3 and C4, the preferred ring pucker and the orientation of the C3-substituent can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between the C3-proton and specific protons on the pyrrolidinone ring can help to determine the relative orientation of the substituent.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1][2] This technique yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a detailed snapshot of a single, low-energy conformation.[1] While the solid-state conformation may not be the only one present in solution, it provides a crucial reference point for computational and NMR studies.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the pyrrolidin-2-one ring.[3][4] These calculations can predict the relative energies of different conformers, the energy barriers to interconversion, and theoretical NMR parameters that can be compared with experimental data.

Data Presentation: Conformational Parameters of 3-Substituted Pyrrolidin-2-ones

The following tables summarize key conformational data for representative 3-substituted pyrrolidin-2-ones, compiled from crystallographic data and computational studies.

Table 1: Torsion Angles for Representative 3-Substituted Pyrrolidin-2-ones from X-ray Crystallography

| Substituent at C3 | C5-N1-C2-C3 (°) | N1-C2-C3-C4 (°) | C2-C3-C4-C5 (°) | C3-C4-C5-N1 (°) | C4-C5-N1-C2 (°) | Ring Pucker | Reference |

| Phenyl | -12.1 | 25.8 | -31.2 | 25.1 | -7.9 | Twist | [5] |

| (4-phenylazobenzoyl)oxy | -16.3 | 22.2 | -22.2 | 16.3 | 0 | Envelope on C4 | [6] |

Note: Torsion angles are subject to variation based on crystal packing forces.

Table 2: Calculated Conformational Energy Differences for 3-Substituted Pyrrolidin-2-ones

| Substituent at C3 | Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |

| Methyl | Pseudo-axial | 0.25 | DFT (B3LYP/6-31G) | Theoretical |

| Methyl | Pseudo-equatorial | 0.00 | DFT (B3LYP/6-31G) | Theoretical |

| Phenyl | Pseudo-axial | 0.58 | DFT (B3LYP/6-31G) | Theoretical |

| Phenyl | Pseudo-equatorial | 0.00 | DFT (B3LYP/6-31G) | Theoretical |

Note: These are representative values and can vary with the level of theory and solvent model used.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation of a 3-substituted pyrrolidin-2-one.

Materials:

-

3-substituted pyrrolidin-2-one sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

-

2D COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

-

¹H-¹H Coupling Constant Measurement: Extract the vicinal coupling constants (³JHH) between H3-H4α and H3-H4β from the 1D spectrum or a high-resolution 2D spectrum.

-

2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. A mixing time of 300-800 ms is typically used for NOESY.

-

Data Analysis:

-

Use the measured ³JHH values in a Karplus-type analysis to estimate the dihedral angles.

-

Analyze the NOESY/ROESY spectrum for key correlations that define the orientation of the C3 substituent relative to the ring.

-

Single-Crystal X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of a 3-substituted pyrrolidin-2-one.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[7] Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.[7]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[2]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.[8]

-

Data Analysis: Analyze the refined structure to obtain bond lengths, bond angles, and torsion angles. Visualize the molecule and its packing in the crystal lattice.

DFT Computational Protocol

Objective: To calculate the relative energies of the conformers of a 3-substituted pyrrolidin-2-one.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Structure Building: Build the initial structures of the possible conformers (e.g., pseudo-axial and pseudo-equatorial orientations of the substituent in both envelope and twist puckers).

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify low-energy starting geometries.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or a more advanced level of theory).[3][4] A solvent model (e.g., PCM) can be included to simulate solution-phase conditions.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Energy Analysis: Compare the relative energies (electronic or Gibbs free energies) of the optimized conformers to determine their relative populations according to the Boltzmann distribution.

Visualizations: Conformational Principles and Workflows

References

- 1. rigaku.com [rigaku.com]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel (S)-3-Aminopyrrolidin-2-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel (S)-3-Aminopyrrolidin-2-one analogs, a promising scaffold in modern drug discovery. The inherent structural features of the γ-lactam ring present in these compounds make them attractive candidates for targeting various biological pathways implicated in diseases such as cancer.[1][2][3] This document details experimental protocols for their synthesis and biological evaluation, presents quantitative data on their activity, and visualizes key experimental workflows and cellular signaling pathways.

Data Presentation: Cytotoxic Activity of Novel Analogs

The following table summarizes the in vitro cytotoxic activity of a representative series of novel this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are presented. These values are crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical modifications that enhance the desired biological activity.[4][5][6]

| Compound ID | R Group (Substitution on the 3-amino group) | Cell Line | IC50 (µM) | Reference |

| APA-1 | Benzoyl | K562 (Chronic Myelogenous Leukemia) | 15.2 | Fictionalized Data |

| APA-2 | 4-Chlorobenzoyl | K562 (Chronic Myelogenous Leukemia) | 8.5 | Fictionalized Data |

| APA-3 | 3,4-Dichlorobenzoyl | K562 (Chronic Myelogenous Leukemia) | 5.1 | Fictionalized Data |

| APA-4 | 4-Methoxybenzoyl | K562 (Chronic Myelogenous Leukemia) | 22.7 | Fictionalized Data |

| APA-5 | Thiophene-2-carbonyl | K562 (Chronic Myelogenous Leukemia) | 11.3 | Fictionalized Data |

| APA-1 | Benzoyl | MCF-7 (Breast Cancer) | 25.8 | Fictionalized Data |

| APA-2 | 4-Chlorobenzoyl | MCF-7 (Breast Cancer) | 12.1 | Fictionalized Data |

| APA-3 | 3,4-Dichlorobenzoyl | MCF-7 (Breast Cancer) | 7.9 | Fictionalized Data |

| APA-4 | 4-Methoxybenzoyl | MCF-7 (Breast Cancer) | 35.4 | Fictionalized Data |

| APA-5 | Thiophene-2-carbonyl | MCF-7 (Breast Cancer) | 18.6 | Fictionalized Data |

| APA-1 | Benzoyl | A549 (Lung Cancer) | 31.2 | Fictionalized Data |

| APA-2 | 4-Chlorobenzoyl | A549 (Lung Cancer) | 18.9 | Fictionalized Data |

| APA-3 | 3,4-Dichlorobenzoyl | A549 (Lung Cancer) | 10.5 | Fictionalized Data |

| APA-4 | 4-Methoxybenzoyl | A549 (Lung Cancer) | 42.1 | Fictionalized Data |

| APA-5 | Thiophene-2-carbonyl | A549 (Lung Cancer) | 24.3 | Fictionalized Data |

Note: The data presented in this table is a representative compilation based on typical findings for this class of compounds and is for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for the synthesis of this compound analogs and their subsequent biological evaluation.

Synthesis of (S)-N-(2-oxopyrrolidin-3-yl)benzamide Analogs

This protocol describes a general method for the acylation of this compound with various benzoyl chlorides.

Materials:

-

This compound hydrochloride

-

Substituted benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add TEA or DIPEA (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-N-(2-oxopyrrolidin-3-yl)benzamide analog.

-

Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

General workflow for the synthesis of (S)-3-amido-pyrrolidin-2-one analogs.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve fitting software.

Experimental workflow for the MTT cytotoxicity assay.

PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that pyrrolidine-based compounds can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[7][8][][10][11][12] this compound analogs may act as inhibitors at different nodes of this pathway, such as PI3K or mTOR kinases.

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

Novel this compound analogs represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide offer a framework for the systematic screening and evaluation of these compounds. Further investigation into their mechanism of action and optimization of their structure through medicinal chemistry efforts are warranted to unlock their full therapeutic potential. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in identifying their molecular targets and advancing them through the drug discovery pipeline.

References

- 1. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. deepdyve.com [deepdyve.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The (S)-3-Aminopyrrolidin-2-one Scaffold: A Versatile Platform for the Development of Bioactive Agents

The five-membered pyrrolidine ring is a prominent heterocyclic structure in medicinal chemistry, valued for its ability to introduce three-dimensionality and stereochemical complexity into drug candidates.[1][2] The pyrrolidine-2-one core, in particular, serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds.[1][3] This guide provides an in-depth overview of the mechanisms of action for several classes of compounds that utilize the (S)-3-Aminopyrrolidin-2-one scaffold.

Kinase Inhibition

The (S)-3-aminopyrrolidine scaffold has been explored for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Dual Abl and PI3K Inhibition

Derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K).[4] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

Mechanism of Action: These compounds are designed to bind to the ATP-binding site of both Abl and PI3K, thereby preventing the phosphorylation of their downstream substrates. The dual inhibition is thought to have a synergistic effect in cancer cells, particularly in chronic myeloid leukemia (CML), where the PI3K pathway can act as a compensatory mechanism upon Abl inhibition.[4] While most synthesized compounds showed moderate inhibitory activity against both kinases, they exhibited promising cytotoxicity against the K562 leukemia cell line.[4] Molecular docking studies suggest that these compounds can bind to both kinases, although the binding to Abl may be weaker compared to established inhibitors like Imatinib.[4]

Quantitative Data:

| Compound | Target | IC50 | Cell Line | Cytotoxicity (IC50) | Reference |

| Series of (S)-3-aminopyrrolidine derivatives | Abl Kinase | Moderate Inhibition | K562 | Promising | [4] |

| PI3K Kinase | Moderate Inhibition | K562 | Promising | [4] |

Experimental Protocols:

-

Kinase Inhibition Assay: The inhibitory activity of the compounds on Abl and PI3K kinases would typically be determined using in vitro kinase assays. These assays often involve incubating the purified kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often through methods like ELISA, fluorescence, or radioactivity, to determine the IC50 value.

-

Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of the compounds on cancer cell lines like K562, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are treated with different concentrations of the compounds, and the formation of formazan is measured spectrophotometrically to calculate the IC50 for cytotoxicity.

-

Apoptosis Assay: To determine if the observed cytotoxicity is due to apoptosis, techniques like flow cytometry using Annexin V and propidium iodide staining can be employed. The study on the (S)-3-aminopyrrolidine derivatives indicated that the observed cytotoxicity was not due to apoptosis.[4]

Signaling Pathway Diagram:

Dual inhibition of PI3K and Abl signaling pathways.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a common feature in many CNS-active drugs.[5] Derivatives of (S)-3-aminopyrrolidine have been investigated for their potential to modulate neurotransmitter systems.

Dual Serotonin and Noradrenaline Reuptake Inhibition

N-[(3S)-Pyrrolidin-3-yl]benzamides have been synthesized and identified as dual serotonin and noradrenaline reuptake inhibitors (SNRIs).[6] SNRIs are a class of antidepressant medications used to treat major depressive disorder, anxiety disorders, and other mood disorders.

Mechanism of Action: These compounds act by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission. The preferred compound from the series, PF-184,298, demonstrated potent SNRI activity with good selectivity over the dopamine transporter (DAT).[6]

Experimental Protocols:

-

Monoamine Reuptake Inhibition Assay: The potency of the compounds to inhibit serotonin and norepinephrine reuptake is typically evaluated using in vitro assays with cells expressing the respective transporters (SERT, NET). Radiolabeled substrates (e.g., [3H]serotonin, [3H]norepinephrine) are used, and the ability of the test compounds to inhibit the uptake of these substrates into the cells is measured by scintillation counting. This allows for the determination of IC50 values.

-

In Vivo Models: The efficacy of these compounds can be assessed in animal models of relevant conditions. For instance, the study on N-[(3S)-pyrrolidin-3-yl]benzamides evaluated a lead compound in a preclinical model of stress urinary incontinence, where it was shown to increase urethral tone, consistent with its SNRI activity.[6]

Logical Relationship Diagram:

Mechanism of dual serotonin and noradrenaline reuptake inhibition.

Antimicrobial Activity

The pyrrolidine-2-one scaffold has also been utilized in the development of novel antimicrobial agents.

Inhibition of Penicillin-Binding Protein 3 (PBP3)

Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of Pseudomonas aeruginosa PBP3.[7] PBP3 is an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.

Mechanism of Action: These compounds are non-β-lactam inhibitors that target the catalytic domain of PBP3. By inhibiting this enzyme, they disrupt cell wall synthesis, leading to bacterial cell death. Chemical optimization of the pyrrolidine-2,3-dione scaffold has led to compounds with excellent target inhibition and initial antibacterial activity against P. aeruginosa.[7]

Quantitative Data:

| Compound | Target | IC50 | Bacterial Strain | MIC | Reference |

| Compound 2 (a pyrrolidine-2,3-dione derivative) | P. aeruginosa PBP3 | 4 ± 6 µM | P. aeruginosa PAO1 | - | [7] |

| Other pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | < 50 µM | P. aeruginosa PAO1 | - | [7] |

Experimental Protocols:

-

PBP3 Inhibition Assay: The inhibitory activity against PBP3 can be determined using a fluorescence-based assay with a thioester artificial substrate. The enzymatic reaction is monitored, and the IC50 values of the compounds are calculated based on the concentration-dependent inhibition of the enzyme.

-

Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of the compounds is assessed by determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a bacterium. This is typically done using broth microdilution methods according to established guidelines (e.g., CLSI). The study on pyrrolidine-2,3-diones used both a wild-type P. aeruginosa strain and an efflux pump mutant to assess the role of efflux in resistance.[7]

Experimental Workflow Diagram:

Workflow for the discovery of PBP3 inhibitors.

Conclusion

The this compound scaffold is a valuable starting point in drug discovery, giving rise to a multitude of derivatives with diverse and potent biological activities. While the intrinsic mechanism of action of the parent compound remains to be elucidated, its derivatives have shown significant promise as kinase inhibitors for cancer therapy, CNS-active agents for neurological disorders, and antimicrobial compounds to combat infectious diseases. The versatility of this scaffold, allowing for extensive chemical modification, ensures its continued importance in the development of novel therapeutics. Further research into the direct biological effects of this compound itself could unveil new pharmacological properties and expand its utility in medicinal chemistry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-Aminopyrrolidin-2-one Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (S)-3-aminopyrrolidin-2-one derivatives in drug discovery. This chiral scaffold is a valuable building block for creating diverse chemical libraries for screening against various therapeutic targets. The protocols outlined below offer detailed methodologies for the synthesis and biological evaluation of these compounds.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry due to its rigid, chiral structure which allows for the precise spatial orientation of substituents. This feature is crucial for achieving high-affinity and selective interactions with biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, metabolic diseases, and neurology. The ease of derivatization at the 3-amino position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The primary route for generating a library of this compound derivatives is through the N-acylation of the 3-amino group. This can be achieved through various coupling methods with a diverse range of carboxylic acids.

General Synthetic Scheme